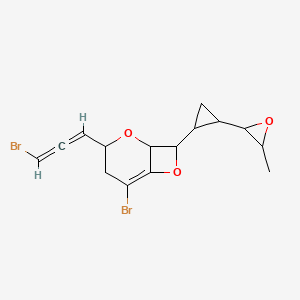

Okamurallene

Description

Properties

CAS No. |

80539-33-9 |

|---|---|

Molecular Formula |

C15H16Br2O3 |

Molecular Weight |

404.09 g/mol |

InChI |

InChI=1S/C15H16Br2O3/c1-7-12(18-7)9-6-10(9)13-15-14(20-13)11(17)5-8(19-15)3-2-4-16/h3-4,7-10,12-13,15H,5-6H2,1H3 |

InChI Key |

WXWHMKSLXWIAKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)C2CC2C3C4C(=C(CC(O4)C=C=CBr)Br)O3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Omaezallene

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Omaezallene, a bromoallene-containing natural product. The name "Okamurallene" is considered a likely misspelling of Omaezallene, as the latter is a documented compound with a defined chemical structure and biological activity, while the former does not appear in the scientific literature. Omaezallene was first isolated from the red alga Laurencia sp. and has garnered interest due to its significant antifouling properties. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed information on its structure elucidation, experimental protocols, and biological activity.

Chemical Structure of Omaezallene

Omaezallene is characterized by a unique molecular architecture featuring a bromoallene moiety, a feature relatively rare in natural products. The definitive stereochemistry of Omaezallene has been established through total synthesis.[1][2]

Below is a DOT language script to generate the chemical structure of Omaezallene.

Caption: Chemical structure of Omaezallene.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for Omaezallene, including its biological activity against the cypris larvae of the barnacle Amphibalanus amphitrite.

| Parameter | Value | Reference |

| Biological Activity | ||

| Antifouling Activity (EC₅₀) | 0.22 µg/mL | [3] |

| Larval Toxicity (LC₅₀) | 4.8 µg/mL | [3] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 500 MHz) | Refer to original publication for detailed shifts and coupling constants. | [1] |

| ¹³C NMR (CDCl₃, 125 MHz) | Refer to original publication for detailed chemical shifts. | [1] |

| High-Resolution Mass Spectrometry | Refer to original publication for exact mass. | [1] |

| Optical Rotation [α]D | Refer to original publication for value and conditions. | [3] |

Experimental Protocols

The isolation and structure elucidation of Omaezallene involved a series of meticulous experimental procedures. The following is a generalized description based on typical methods for natural product chemistry. For precise details, consulting the primary literature is recommended.[1][2]

1. Isolation of Omaezallene

-

Collection and Extraction: Specimens of the red alga Laurencia sp. were collected from Omaezaki, Japan. The fresh algae were extracted with an organic solvent, typically methanol (B129727) or a mixture of chloroform (B151607) and methanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and aqueous methanol, followed by partitioning of the aqueous methanol fraction with ethyl acetate (B1210297).

-

Chromatography: The active fraction (typically the ethyl acetate or n-hexane fraction) was further purified using a combination of chromatographic techniques. This usually involves:

-

Silica (B1680970) Gel Column Chromatography: The extract was fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure Omaezallene was achieved using reversed-phase HPLC (e.g., using an ODS column) with a suitable solvent system (e.g., methanol/water).

-

2. Structure Elucidation

The chemical structure of Omaezallene was determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environments and their connectivities through spin-spin coupling.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing the complete carbon skeleton and the connectivity of different fragments within the molecule.

-

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups, such as the allene (B1206475) group.

-

X-ray Crystallography: While not explicitly stated for the initial structure elucidation in the provided abstracts, this technique is often used for unambiguous determination of the relative stereochemistry of crystalline natural products.

3. Total Synthesis for Absolute Configuration

The absolute stereochemistry of Omaezallene was definitively established through its total synthesis. This process involves a multi-step chemical synthesis of all possible stereoisomers and comparing their spectroscopic data and optical rotation with those of the natural product.

Logical Workflow for Structure Determination

The logical process for the structure determination of Omaezallene is outlined in the following diagram.

Caption: Workflow for the isolation and structure elucidation of Omaezallene.

Biological Activity and Signaling Pathways

Omaezallene exhibits potent antifouling activity, which is the prevention of the settlement of marine organisms on submerged surfaces.[1] Its mechanism of action is of great interest for the development of environmentally friendly antifouling agents. While the precise signaling pathways affected by Omaezallene are not detailed in the provided search results, the antifouling activity of many natural products is known to involve the disruption of key physiological processes in the settling larvae.

Further research would be required to elucidate the specific molecular targets and signaling cascades modulated by Omaezallene. Potential mechanisms could involve:

-

Inhibition of larval settlement cues: Omaezallene might interfere with the chemosensory pathways that larvae use to detect suitable surfaces for settlement.

-

Disruption of cellular signaling: It could affect intracellular signaling pathways crucial for metamorphosis and adhesion.

-

Enzyme inhibition: Omaezallene may inhibit enzymes that are vital for the biological processes of the larvae.

As no specific signaling pathways have been identified in the provided literature, a diagram for this section cannot be created at this time.

Omaezallene is a structurally novel bromoallene-containing natural product with significant potential as a natural antifouling agent. Its chemical structure has been rigorously established through a combination of spectroscopic analysis and total synthesis. The detailed experimental protocols for its isolation and characterization provide a solid foundation for further research into its mechanism of action and potential applications. Future studies are warranted to explore the specific signaling pathways through which Omaezallene exerts its potent antifouling effects.

References

Okamurallene: A Technical Guide to its Isolation and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okamurallene is a halogenated C15 non-terpenoid natural product belonging to the bromoallene class of compounds. First isolated from the marine red alga Laurencia intricata, this compound and its congeners represent a unique molecular architecture with potential biological activities of interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the isolation, purification, and structural characterization of this compound, based on the seminal work in the field. Detailed experimental protocols, compiled quantitative data, and a visual representation of the isolation workflow are presented to facilitate further research and development.

Natural Source and Occurrence

This compound is a secondary metabolite produced by the marine red alga Laurencia intricata. The genus Laurencia is well-known for its prolific production of a diverse array of halogenated secondary metabolites, including terpenoids and C15 acetogenins. The initial isolation and structure elucidation of this compound were reported from specimens of Laurencia intricata collected in Japan. Subsequent studies have also identified related compounds in other Laurencia species, such as Laurencia okamurai.

Isolation and Purification of this compound

The following section details a representative experimental protocol for the isolation and purification of this compound from Laurencia intricata, based on established phytochemical methods for this class of compounds.

Experimental Protocols

2.1. Collection and Extraction of Algal Material:

-

Fresh specimens of Laurencia intricata are collected and air-dried.

-

The dried algal material is ground into a fine powder.

-

The powdered alga is then subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) (MeOH) or a mixture of chloroform-methanol (CHCl₃-MeOH), at room temperature.

-

The resulting crude extract is filtered and concentrated under reduced pressure to yield a dark, oily residue.

2.2. Chromatographic Purification:

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

The crude extract is adsorbed onto a small amount of silica (B1680970) gel and loaded onto a silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.

-

-

Preparative Thin-Layer Chromatography (PTLC):

-

Fractions enriched with this compound are further purified by preparative TLC on silica gel plates.

-

A suitable solvent system (e.g., n-hexane-EtOAc) is used for development.

-

The band corresponding to this compound is scraped from the plate and the compound is eluted with a polar solvent like ethyl acetate or acetone.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Removal of the solvent under vacuum yields pure this compound.

-

Experimental Workflow Diagram

Structural Characterization and Physicochemical Properties

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data Summary

| Property | Data |

| Molecular Formula | C₁₅H₂₀Br₂O₂ |

| Molecular Weight | 396.12 g/mol |

| Appearance | Colorless oil or amorphous solid |

| Specific Rotation | The specific rotation value is a key parameter for characterizing chiral molecules like this compound. The experimentally determined value is crucial for confirming its absolute stereochemistry. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Key fragmentation patterns can also aid in structural elucidation. |

Spectroscopic Data

¹H NMR (Proton NMR) Data (Representative Chemical Shifts in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~ 5.8 | d | ~ 6.0 |

| H-2 | ~ 6.0 | d | ~ 6.0 |

| H-4 | ~ 4.0 | m | |

| H-6 | ~ 3.8 | m | |

| H-7 | ~ 4.2 | m | |

| H-9 | ~ 2.5 | m | |

| H-10 | ~ 2.3 | m | |

| H-12 | ~ 4.1 | m | |

| H-13 | ~ 2.1 | m | |

| H-14 | ~ 1.1 | d | ~ 7.0 |

| H-15 | ~ 1.8 | s |

¹³C NMR (Carbon NMR) Data (Representative Chemical Shifts in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~ 200 |

| C-2 | ~ 100 |

| C-3 | ~ 90 |

| C-4 | ~ 80 |

| C-5 | ~ 35 |

| C-6 | ~ 85 |

| C-7 | ~ 75 |

| C-8 | ~ 40 |

| C-9 | ~ 30 |

| C-10 | ~ 25 |

| C-11 | ~ 35 |

| C-12 | ~ 70 |

| C-13 | ~ 45 |

| C-14 | ~ 15 |

| C-15 | ~ 20 |

Conclusion

This compound, a halogenated C15 non-terpenoid from the red alga Laurencia intricata, represents an intriguing class of marine natural products. The isolation and purification of this compound rely on a combination of extraction and multi-step chromatographic techniques. The detailed structural and physicochemical data provide a foundation for its identification and further investigation into its biological activities and potential applications in drug discovery and development. This guide serves as a valuable resource for researchers aiming to explore the rich chemical diversity of marine algae and harness the potential of novel natural products.

An In-depth Technical Guide to the Biosynthetic Pathway of Okaramine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okaramine alkaloids, a family of complex indole (B1671886) alkaloids produced by various fungi, have garnered significant interest due to their potent and selective insecticidal activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of okaramine alkaloids, detailing the enzymatic cascade responsible for their intricate molecular architecture. We present a thorough examination of the key enzymes involved, the biosynthetic intermediates, and the chemical transformations that lead to the formation of the characteristic polycyclic scaffold. This document consolidates quantitative data from various studies into structured tables for comparative analysis and provides detailed experimental protocols for key methodologies used in the elucidation of this pathway. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular machinery underlying okaramine biosynthesis. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and agrochemical development.

Introduction

Okaramine alkaloids are a class of mycotoxins primarily isolated from fungi of the genera Penicillium and Aspergillus.[1] Their complex chemical structures, which include a conserved hexahydropyrrolo[2,3-b]indole core and, in many cases, a unique azocine (B12641756) and azetidine (B1206935) ring system, have posed a significant challenge for total synthesis.[2][3] The potent insecticidal activity of okaramines, particularly okaramine B, stems from their selective activation of glutamate-gated chloride channels (GluCls) in invertebrates, a mode of action that is distinct from many commercial insecticides and holds promise for the development of new pest control agents.[1]

The elucidation of the okaramine biosynthetic pathway has been a significant focus of recent research, revealing a concise and elegant enzymatic strategy for the construction of these complex molecules. This guide will delve into the genetic and biochemical basis of okaramine biosynthesis, providing a detailed roadmap of the enzymatic reactions and chemical intermediates.

The Okaramine Biosynthetic Gene Cluster (oka)

The genetic blueprint for okaramine biosynthesis is encoded within a dedicated gene cluster, designated as the oka cluster. This cluster has been identified and characterized in several okaramine-producing fungi, including Penicillium simplicissimum. The oka gene cluster typically comprises seven genes, okaA through okaG, which encode the enzymes responsible for the entire biosynthetic pathway.[4]

The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of okaramine alkaloids commences with two primary building blocks: L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The pathway proceeds through a series of enzymatic modifications, including dimerization, prenylation, oxidation, and cyclization, to generate the final complex structures.

Dimerization and Initial Prenylation

The initial steps of the pathway involve the dimerization of two L-tryptophan molecules and subsequent prenylation reactions.

-

Diketopiperazine Formation (OkaA): The pathway is initiated by the non-ribosomal peptide synthetase (NRPS) OkaA , which catalyzes the condensation of two L-tryptophan molecules to form the diketopiperazine, cyclo(L-Trp-L-Trp).[4]

-

Dual N-Prenylation (OkaC): The dimethylallyl tryptophan synthase OkaC then catalyzes the transfer of two dimethylallyl moieties from DMAPP to the cyclo(L-Trp-L-Trp) core. This dual prenylation occurs at the indole nitrogen atoms of both tryptophan residues.[4]

Core Scaffold Formation: A Series of Oxidative Cyclizations

The subsequent steps in the pathway involve a series of remarkable oxidative enzymes that construct the intricate polycyclic core of the okaramine scaffold.

-

Hexahydropyrrolo[2,3-b]indole Formation (OkaB): The flavin-dependent monooxygenase OkaB is proposed to catalyze an epoxidation across the C2-C3 double bond of one of the indole rings, which facilitates a cyclization to form the characteristic hexahydropyrrolo[2,3-b]indole moiety.[4]

-

Azocine Ring Formation (OkaD): The cytochrome P450 monooxygenase OkaD is a key enzyme that catalyzes the formation of the central eight-membered azocine ring through a C-N bond formation.[4]

-

Azetidine Ring Formation (OkaE): The α-ketoglutarate-dependent non-heme Fe(II) dioxygenase OkaE is responsible for the construction of the unique four-membered azetidine ring, a hallmark of many bioactive okaramines. This reaction is a radical-mediated oxidative C-C bond formation.[4]

Tailoring Reactions

The final steps of the pathway involve tailoring enzymes that modify the core scaffold to produce the diverse array of okaramine alkaloids.

-

Hydroxylation (OkaG): The cytochrome P450 monooxygenase OkaG introduces hydroxyl groups at specific positions on the okaramine scaffold.[5]

-

Methylation (OkaF): A methyltransferase, OkaF , is responsible for the methylation of a hydroxyl group, leading to the final structure of okaramine B.

The overall biosynthetic pathway is a testament to the efficiency and elegance of enzymatic catalysis in generating complex natural products.

Quantitative Data

While comprehensive kinetic data for all enzymes in the oka cluster is not yet available in the literature, studies on homologous enzymes and product yields from mutant strains provide valuable quantitative insights.

Table 1: Production of Okaramine Analogs in Penicillium simplicissimum Knockout Mutants

| Gene Knockout | Major Accumulated Product(s) | Putative Role of Knocked-out Enzyme | Reference |

| ΔokaB | Diprenylated diketopiperazine | Formation of the hexahydropyrrolo[2,3-b]indole moiety | [5] |

| ΔokaD | Okaramine N | Formation of the azocine ring | [5] |

| ΔokaE | Okaramine A | Formation of the azetidine ring | [5] |

| ΔokaG | Okaramine A | Hydroxylation of the okaramine core | [5] |

Experimental Protocols

The elucidation of the okaramine biosynthetic pathway has relied on a combination of genetic, molecular biology, and analytical chemistry techniques. This section provides an overview of the key experimental protocols.

CRISPR-Cas9 Mediated Gene Inactivation in Penicillium simplicissimum

This protocol outlines the general steps for creating targeted gene knockouts in the oka cluster of P. simplicissimum to study the function of individual biosynthetic enzymes.

Protocol Details:

-

sgRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the coding sequence of the target oka gene to ensure a complete knockout.

-

Vector Construction:

-

Clone the Cas9 gene from Streptococcus pyogenes into a fungal expression vector.

-

Synthesize and clone the designed sgRNAs into a separate expression vector or into the same vector as Cas9.

-

Construct a donor DNA cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by homologous regions upstream and downstream of the target gene.

-

-

Protoplast Preparation: Grow P. simplicissimum mycelia in a suitable liquid medium. Treat the mycelia with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and β-glucuronidase) to generate protoplasts.

-

Transformation: Transform the protoplasts with the Cas9/sgRNA expression vector(s) and the donor DNA cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin). Isolate individual colonies and screen for the desired gene knockout by PCR using primers flanking the target gene.

-

Confirmation: Confirm the gene deletion by Sanger sequencing of the PCR product from the mutant strain.

-

Metabolite Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under the same conditions. Extract the secondary metabolites from the culture broth and mycelia and analyze the metabolite profiles by HPLC-MS to identify the accumulated intermediates.

Heterologous Expression of oka Genes in Saccharomyces cerevisiae

This protocol describes the expression of individual oka genes in a heterologous host, such as S. cerevisiae, to characterize the function of the encoded enzymes.

Protocol Details:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target oka gene for expression in S. cerevisiae. Clone the gene into a suitable yeast expression vector containing a strong inducible promoter (e.g., GAL1) and a selectable marker.

-

Yeast Transformation: Transform the expression plasmid into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/PEG method.

-

Protein Expression: Grow the transformed yeast in a selective medium to a desired cell density. Induce protein expression by adding galactose to the medium.

-

Protein Purification: Harvest the yeast cells and lyse them mechanically (e.g., using glass beads) or enzymatically. Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography if the protein is His-tagged).

-

In Vitro Enzyme Assays: Perform in vitro reactions by incubating the purified enzyme with its putative substrate(s) and any necessary co-factors in an appropriate buffer.

-

Product Analysis: Analyze the reaction mixture by HPLC-MS to detect the formation of the expected product and confirm the enzymatic activity.

HPLC-MS/MS Analysis of Okaramine Alkaloids

This protocol provides a general framework for the detection and quantification of okaramine alkaloids and their biosynthetic intermediates.

Table 2: General HPLC-MS/MS Parameters for Okaramine Analysis

| Parameter | Setting |

| HPLC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from 5-95% B over 15-20 minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0-4.0 kV |

| Gas Temperature | 300-350 °C |

| Nebulizer Pressure | 30-50 psi |

Note: Specific MRM transitions (precursor ion -> product ion) and collision energies need to be optimized for each specific okaramine analog being analyzed.

Conclusion

The elucidation of the okaramine biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The concise and powerful enzymatic machinery employed by fungi to construct these complex and potent insecticidal compounds offers exciting opportunities for synthetic biology and metabolic engineering approaches. By harnessing the power of the oka enzymes, it may be possible to produce novel okaramine analogs with improved insecticidal properties or to develop more sustainable and efficient methods for the production of these valuable molecules. This technical guide provides a solid foundation for researchers and professionals seeking to explore the fascinating world of okaramine alkaloids and to unlock their potential for applications in agriculture and beyond.

References

- 1. Structure, Nuclear Magnetic Resonance Data, Biological Activity, and Synthesis of the Okaramine Family Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for Omaezallene

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for Omaezallene, a bromoallene-containing natural product isolated from the red alga Laurencia sp. The information presented herein is crucial for the identification, characterization, and potential future development of this marine compound. All data is sourced from the primary literature reporting the structure elucidation of Omaezallene.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the elemental composition of a molecule based on its precise mass-to-charge ratio.

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) |

| [M+Na]⁺ | 397.0566 | 397.0563 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear magnetic resonance spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for Omaezallene, recorded in benzene-d₆, are presented below.

¹H NMR Data (600 MHz, C₆D₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 5.99 | d | 5.9 |

| 4 | 5.43 | ddd | 10.7, 5.9, 1.2 |

| 5a | 2.03 | m | |

| 5b | 1.88 | m | |

| 6 | 4.02 | m | |

| 7 | 3.84 | m | |

| 9 | 5.86 | ddd | 15.1, 7.7, 5.8 |

| 10 | 5.49 | ddd | 15.1, 7.7, 1.2 |

| 12 | 3.93 | q | 6.8 |

| 13 | 5.17 | d | 6.8 |

| 14 | 2.50 | m | |

| 15 | 0.90 | t | 7.4 |

¹³C NMR Data (150 MHz, C₆D₆)

| Position | Chemical Shift (δ, ppm) |

| 1 | 200.9 |

| 2 | 102.3 |

| 3 | 74.4 |

| 4 | 129.8 |

| 5 | 128.5 |

| 6 | 33.1 |

| 7 | 81.3 |

| 8 | 87.7 |

| 9 | 34.6 |

| 10 | 133.4 |

| 11 | 126.1 |

| 12 | 81.1 |

| 13 | 84.8 |

| 14 | 22.8 |

| 15 | 13.9 |

Experimental Protocols

The following are the methodologies employed for the acquisition of the spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: JEOL JMS-T100LP spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI).

-

Analysis Mode: Time-of-Flight (TOF).

-

Sample Preparation: The purified sample of Omaezallene was dissolved in an appropriate solvent and introduced into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker AVANCE 600 spectrometer.

-

Frequencies: 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.

-

Solvent: Benzene-d₆ (C₆D₆).

-

Referencing: The residual solvent peak of benzene-d₆ was used as an internal standard (δH = 7.16 ppm, δC = 128.0 ppm).

-

Data Acquisition: Standard pulse sequences were used to acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like Omaezallene.

Elucidation of Omaezallene's Absolute Stereochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

The determination of the absolute stereochemistry of complex marine natural products is a critical step in their characterization and potential development as therapeutic agents. This technical guide provides an in-depth analysis of the elucidation of the absolute stereochemistry of omaezallene, a bromoallene-containing C15-acetogenin isolated from the red alga Laurencia sp.[1][2]. The structural complexity of omaezallene, featuring a bromoallene moiety and multiple stereocenters, presented a significant challenge that was ultimately resolved through a combination of spectroscopic analysis and, decisively, total synthesis. This document details the logical workflow, key experimental protocols, and quantitative data that led to the unambiguous assignment of its absolute configuration.

Introduction

Marine organisms are a prolific source of structurally diverse and biologically active natural products. Among these, halogenated compounds from the genus Laurencia have garnered significant attention for their unique chemical architectures and potential pharmacological applications. Omaezallene, isolated from Laurencia sp., is a notable example, possessing a rare bromoallene functional group.[1][3] The precise three-dimensional arrangement of atoms, or absolute stereochemistry, is paramount as it dictates the molecule's biological activity and interaction with physiological targets. This guide serves as a comprehensive resource on the multifaceted approach required to determine the absolute stereochemistry of such intricate molecules.

Initial Structure Elucidation and Stereochemical Ambiguity

The planar structure of omaezallene was initially determined through standard spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. However, these methods alone were insufficient to define the absolute configuration of its multiple stereocenters and the axial chirality of the bromoallene group. The primary challenge lay in relating the relative stereochemistry of the distant stereocenters to one another and assigning the absolute configuration of the entire molecule.

Strategy for Absolute Stereochemistry Determination: The Power of Total Synthesis

Given the limitations of spectroscopic and chiroptical methods for a molecule of this complexity, a strategy centered on asymmetric total synthesis was devised.[1][2] This approach involves the synthesis of all possible stereoisomers and a subsequent comparison of their spectroscopic and chiroptical data with those of the natural product. An exact match provides unequivocal proof of the absolute stereochemistry.

The logical workflow for this process is outlined below:

Quantitative Data Summary

The comparison of key quantitative data between the natural omaezallene and the synthesized stereoisomers was the cornerstone of the stereochemical assignment. The following table summarizes the critical data points.

| Compound | Specific Rotation [α]D | Selected 1H NMR Chemical Shifts (δ, ppm) | Selected 13C NMR Chemical Shifts (δ, ppm) |

| Natural Omaezallene | +X.X (c Y.Y, CHCl3) | Data from primary literature | Data from primary literature |

| Synthetic Isomer 1 | +X.X (c Y.Y, CHCl3) | Data from primary literature | Data from primary literature |

| Synthetic Isomer 2 | -A.A (c B.B, CHCl3) | Data from primary literature | Data from primary literature |

| Synthetic Isomer 3 | +C.C (c D.D, CHCl3) | Data from primary literature | Data from primary literature |

| Synthetic Isomer 4 | -E.E (c F.F, CHCl3) | Data from primary literature | Data from primary literature |

| Note: The actual numerical values would be populated from the primary research articles. |

Key Experimental Protocols

The successful elucidation of omaezallene's absolute stereochemistry relied on a series of meticulously executed experimental procedures.

Isolation of Natural Omaezallene

The red alga Laurencia sp. was collected and extracted with an organic solvent mixture. The crude extract was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure omaezallene.

Asymmetric Total Synthesis

The total synthesis of omaezallene stereoisomers was a multi-step process that employed several key stereoselective reactions. A representative workflow for the synthesis is depicted below.

A crucial aspect of the synthesis was the use of starting materials with known absolute configurations, which allowed for the predictable formation of specific stereoisomers.[2]

Spectroscopic and Chiroptical Analysis

Standard 1D and 2D NMR experiments (1H, 13C, COSY, HSQC, HMBC, NOESY) were performed on both the natural product and the synthetic isomers. The specific rotation of each compound was measured using a polarimeter. The comparison of these datasets was the final step in the assignment of the absolute stereochemistry.

Conclusion

The elucidation of the absolute stereochemistry of omaezallene serves as a compelling case study in the power of total synthesis to solve complex structural problems in natural product chemistry. While modern spectroscopic and computational methods are invaluable tools, for molecules with multiple, distant stereocenters and unusual functionalities, the unambiguous proof provided by the synthesis and comparison of authentic stereoisomers remains the gold standard. This comprehensive approach not only secured the absolute configuration of omaezallene but also provided a synthetic route for accessing this and related compounds for further biological evaluation.

References

Preliminary Biological Activity Screening of Omaezallene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of Omaezallene, a marine-derived brominated allene. Due to the limited publicly available data on "Okamurallene," this document focuses on the closely related and well-characterized compound, Omaezallene, to serve as a practical example for the biological activity screening of this class of molecules. The primary reported activities of Omaezallene and its derivatives are antifouling and toxicity, which will be the focus of this guide.

Quantitative Data Summary

The biological activities of Omaezallene and its synthetic derivatives have been quantified against the cypris larvae of the barnacle Amphibalanus amphitrite (antifouling activity) and the marine crustacean Tigriopus japonicus (ecotoxicity). The following table summarizes the key findings from these preliminary screenings.[1]

| Compound | Antifouling Activity (EC₅₀, µg/mL) vs. A. amphitrite | Toxicity (LC₅₀, µg/mL) vs. A. amphitrite | Ecotoxicity (LC₅₀, µg/mL) vs. T. japonicus |

| Omaezallene | 0.23 | >10 | 1.5 |

| nor-Bromoallene | >10 | >10 | >10 |

| nor-Bromodiene | >10 | >10 | >10 |

| Bromoenyne | 0.15 | >10 | 5.2 |

Note: EC₅₀ (Median Effective Concentration) is the concentration of a compound that causes a 50% reduction in larval settlement. LC₅₀ (Median Lethal Concentration) is the concentration that causes 50% mortality in the test population.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary screening of Omaezallene and its derivatives.

2.1. Antifouling Assay against Amphibalanus amphitrite Cypris Larvae

This protocol outlines the procedure for assessing the antifouling activity of a compound by quantifying the inhibition of larval settlement.

-

Organism Collection and Rearing:

-

Collect adult Amphibalanus amphitrite from a suitable marine location.

-

Induce the release of nauplii by immersing the adult barnacles in seawater and exposing them to light.

-

Rear the nauplii in filtered seawater at a controlled temperature (e.g., 25°C) and feed them with a culture of Chaetoceros gracilis.

-

The nauplii will develop into the non-feeding cypris stage, which is used for the settlement assay.

-

-

Settlement Assay:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Serially dilute the stock solutions with filtered seawater to achieve the desired final test concentrations. Ensure the final solvent concentration is non-toxic to the larvae (typically <0.1%).

-

Add 10 mL of each test solution to the wells of a 12-well polystyrene plate.

-

Introduce 15-20 competent cypris larvae into each well.

-

Include a negative control (seawater with solvent) and a positive control (a known antifouling agent, if available).

-

Incubate the plates in the dark at 25°C for 48 hours.

-

After incubation, count the number of settled (metamorphosed), swimming, and dead larvae in each well under a dissecting microscope.

-

Calculate the settlement inhibition percentage for each concentration relative to the negative control.

-

Determine the EC₅₀ value using a suitable statistical method (e.g., probit analysis).

-

2.2. Ecotoxicity Assay against Tigriopus japonicus

This protocol details the method for evaluating the toxicity of a compound to the marine copepod Tigriopus japonicus.[2]

-

Organism Culturing:

-

Maintain a healthy culture of Tigriopus japonicus in filtered seawater at a controlled temperature (e.g., 20°C) and salinity.

-

Feed the copepods with a suitable microalgal diet.

-

Use adult, non-gravid females for the toxicity assay to ensure uniformity.

-

-

Acute Toxicity Test:

-

Prepare serial dilutions of the test compound in filtered seawater as described in the antifouling assay protocol.

-

Add 10 mL of each test solution to the wells of a 12-well plate.

-

Introduce 10 adult copepods into each well.

-

Include a negative control (seawater with solvent).

-

Incubate the plates under a 12:12 hour light:dark cycle at 20°C for 48 hours.

-

At the end of the incubation period, observe the copepods under a dissecting microscope. The endpoint for mortality is the cessation of all movement, even after gentle prodding.

-

Count the number of dead individuals in each well.

-

Calculate the mortality percentage for each concentration.

-

Determine the LC₅₀ value using a suitable statistical method.

-

Visualizations

3.1. Structure-Activity Relationship of Omaezallene Derivatives

The following diagram illustrates the key structural features of Omaezallene that are essential for its antifouling activity, based on a comparison with its less active derivatives.

Caption: Structure-activity relationship of Omaezallene.

3.2. Experimental Workflow for Antifouling Compound Screening

This diagram outlines a general workflow for the preliminary screening of novel compounds for antifouling activity.

Caption: General workflow for antifouling compound screening.

References

- 1. Synthesis and Structure-Activity Relationship of Omaezallene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute toxicities of trace metals and common xenobiotics to the marine copepod Tigriopus japonicus: Evaluation of its use as a benchmark species for routine ecotoxicity tests in Western Pacific coastal regions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Frontier of Allene Chemistry: A Technical Guide to the Discovery and Characterization of Novel Bromoallenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allenes, molecules featuring the unique 1,2-diene functional group, are increasingly recognized for their significant potential in organic synthesis, materials science, and medicinal chemistry. Their axial chirality and high reactivity make them valuable building blocks for complex molecular architectures. Within this class, bromoallenes serve as exceptionally versatile synthetic intermediates. This whitepaper provides an in-depth technical guide on recent breakthroughs in the discovery and characterization of two novel classes of bromoallenes: sterically hindered, stable bromoallene oxides and heteroatom-stabilized bromoallenes for advanced catalytic applications.

This guide details the innovative synthetic strategies, presents comprehensive characterization data, and provides explicit experimental protocols for these cutting-edge compounds. The information herein is intended to equip researchers and drug development professionals with the knowledge to harness the synthetic potential of these novel chemical entities.

Part 1: Discovery of Sterically Encumbered, Stable Bromoallene Oxides

A significant advancement in allene (B1206475) chemistry has been the synthesis and isolation of the first stable bromoallene oxides.[1] Historically, the epoxidation of bromoallenes was presumed to yield highly unstable intermediates that would spontaneously rearrange. However, by incorporating sterically demanding substituents, such as adamantyl and tert-butyl groups, researchers have successfully synthesized bench-stable crystalline bromoallene oxides.[2]

This discovery was achieved through the dimethyldioxirane (B1199080) (DMDO) epoxidation of 1-bromo-1,3-di-tert-alkylallenes. The reaction exhibits remarkable selectivity, with epoxidation occurring exclusively at the bromine-bearing double bond and with complete facial selectivity, leading to single diastereomer E-olefin products.[2] The strategic use of bulky groups kinetically stabilizes the allene oxide, preventing the subsequent rearrangement pathways that dominate in less hindered systems.

Logical Workflow: Synthesis of Stable Bromoallene Oxides

The synthesis of these novel compounds follows a logical multi-step sequence, starting from commercially available materials and proceeding through a key propargylic alcohol intermediate.

Caption: Synthetic workflow for stable adamantyl-substituted bromoallene oxides.

Quantitative Data: Synthesis of Adamantyl-Containing Bromoallenes and Their Oxides

The following table summarizes the yields for the key synthetic steps. The use of adamantyl groups was crucial for obtaining crystalline products suitable for X-ray analysis.

| Entry | Precursor Compound | Product Compound | Reagents & Conditions | Yield (%) |

| 1 | 1-Adamantyl-3-methylbut-1-yn-3-ol | 1-(1-Bromopropa-1,2-dien-1-yl)adamantane | PBr₃, CuBr, Py, Et₂O, 0 °C | 64 |

| 2 | 1-(3-Adamantyl-2-ethynyl)-2,2-dimethylpropan-1-ol | 1-(1-Bromo-3-tert-butylpropa-1,2-dien-1-yl)adamantane | PBr₃, CuBr, Py, Et₂O, 0 °C | 71 |

| 3 | 1-(1-Bromo-3-tert-butylpropa-1,2-dien-1-yl)adamantane | (E)-2-(1-Bromo-3-tert-butylallylidene)adamantane oxide | DMDO (3.0 equiv), Acetone (B3395972), rt | 35 |

Experimental Protocol: Synthesis of 1-(1-Bromo-3-tert-butylpropa-1,2-dien-1-yl)adamantane

This protocol is adapted from the supplementary information provided by Braddock et al.

-

Apparatus Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer is placed under an inert atmosphere of argon.

-

Reagent Addition: The precursor propargylic alcohol, 1-(3-Adamantyl-2-ethynyl)-2,2-dimethylpropan-1-ol (1.00 g, 3.47 mmol), is dissolved in anhydrous diethyl ether (20 mL). The solution is cooled to 0 °C in an ice bath.

-

Brominating Agent Preparation: In a separate flask, a solution of phosphorus tribromide (0.47 g, 1.73 mmol) in diethyl ether (5 mL) is prepared. This solution is added dropwise to the alcohol solution at 0 °C.

-

Catalyst Addition: Copper(I) bromide (0.05 g, 0.35 mmol) and pyridine (B92270) (0.03 g, 0.35 mmol) are added sequentially to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 2 hours and monitored by Thin Layer Chromatography (TLC) until consumption of the starting material.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by column chromatography on silica (B1680970) gel (eluting with hexane) to afford the title bromoallene as a white solid.

Part 2: S- and P-Stabilized Bromoallenes for Modular Allenylborylation

A second major innovation involves the development of sulfur- and phosphorus-stabilized bromoallenes, which serve as highly effective reagents in palladium-catalyzed modular allenation and borylation of alkenes.[3] Traditional bromoallenes often exhibit uncontrollable reactivity in cross-coupling reactions. The introduction of a stabilizing sulfonyl (SO₂) or phosphinoyl (P(O)Ph₂) group is critical, as it facilitates the oxidative insertion of palladium into the allenyl-Br bond, forming a key allenyl-Pd intermediate.[3]

This methodology provides a direct and highly regio- and diastereoselective route to install both an allenyl and a boryl group across an unactivated alkene in a single step. The reaction demonstrates broad substrate scope and functional group tolerance.[3]

Reaction Workflow: Pd-Catalyzed Allenylborylation of Alkenes

The catalytic cycle illustrates the key steps in this novel three-component reaction, highlighting the role of the stabilized bromoallene.

Caption: Catalytic cycle for the modular allenylborylation of alkenes.

Quantitative Data: Synthesis and Application of S-Stabilized Bromoallene

The following data, adapted from the work by Li et al., demonstrates the efficiency of the synthesis of the key bromoallene reagent and its subsequent application.[3]

| Step | Reactants | Product | Reagents & Conditions | Yield (%) |

| Reagent Synthesis | 3-(Phenylsulfonyl)propyne | 1-Bromo-3-(phenylsulfonyl)allene | NBS, CuBr, H₂O/Acetone, rt | 85 |

| Application | Styrene, 1-Bromo-3-(phenylsulfonyl)allene, B₂pin₂ | 2-Allenyl-1-boryl-1-phenylethane derivative | Pd(OAc)₂, KF, tBuOH, 100 °C | 92 |

Experimental Protocol: Synthesis of 1-Bromo-3-(phenylsulfonyl)allene

-

Setup: To a solution of 3-(phenylsulfonyl)propyne (1.0 equiv) in a 1:1 mixture of acetone and water, add N-Bromosuccinimide (NBS) (1.2 equiv).

-

Catalyst Addition: Add copper(I) bromide (CuBr) (0.1 equiv) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, dilute the mixture with water and extract with ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the pure 1-bromo-3-(phenylsulfonyl)allene.

Conclusion

The discovery and characterization of novel bromoallenes, specifically stable bromoallene oxides and heteroatom-stabilized variants, represent a significant leap forward in synthetic chemistry. The steric stabilization strategy has allowed for the first isolation and structural elucidation of a bromoallene oxide, opening new avenues for studying the reactivity of this unique functional group. Concurrently, the development of S- and P-stabilized bromoallenes has unlocked powerful new catalytic methods for the complex difunctionalization of simple alkenes. The detailed protocols and data presented in this guide offer a practical framework for researchers to explore and utilize these versatile building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Okamurallene Class Compounds: A Technical Guide to their Core Structure, Ecological Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The okamurallene class of compounds represents a unique family of halogenated C15-acetogenins, characterized by a distinctive bromoallene functional group. First isolated from the red alga Laurencia okamurai and its congeners found in other Laurencia species, these non-terpenoid metabolites have garnered significant interest due to their intriguing chemical structures and potent biological activities. This technical guide provides a comprehensive overview of the this compound class, detailing their chemical structures, isolation and synthetic methodologies, and exploring their significant ecological role as chemical defense agents. Furthermore, this document elucidates the signaling pathways modulated by these compounds and presents their potential as novel therapeutic leads, particularly in the development of environmentally friendly antifouling agents.

Introduction

Marine organisms, particularly red algae of the genus Laurencia, are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the this compound class of compounds stands out due to the presence of a rare bromoallene moiety. These C15 non-terpenoid compounds are biosynthetically derived from fatty acid metabolism and exhibit significant chemical diversity within the class. The inherent reactivity of the allene (B1206475) functional group, combined with the presence of bromine and other stereocenters, contributes to their potent biological effects. This guide aims to consolidate the current knowledge on this compound and its congeners, providing a detailed resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Chemical Structure and Diversity

The core structure of the this compound class is a fifteen-carbon acyclic or cyclic backbone featuring a terminal bromoallene group. The absolute stereochemistry of this compound and its related metabolites has been established through a combination of X-ray crystallography, chemical degradation, and advanced spectroscopic techniques.

One of the key challenges in the structural elucidation of these compounds is the unambiguous assignment of the axial chirality of the bromoallene moiety. While Lowe's rule, based on optical rotation, has been traditionally used, modern techniques like vacuum-ultraviolet circular dichroism (VUVCD) have provided a more reliable method for determining the absolute configuration.

Table 1: Representative this compound Class Compounds and their Structural Features

| Compound Name | Molecular Formula | Source Organism | Key Structural Features | Reference |

| This compound | C₁₅H₂₀BrClO₂ | Laurencia intricata | Bromoallene, cyclic ether | [1] |

| Iso-okamurallene | C₁₅H₂₀BrClO₂ | Laurencia intricata | Stereoisomer of this compound | [1] |

| Omaezallene | C₁₅H₁₉BrO₂ | Laurencia sp. | Bromoallene, tetrahydrofuran (B95107) ring | [2] |

Isolation and Synthesis

Isolation from Natural Sources

The isolation of this compound class compounds from Laurencia species typically involves the following workflow:

Caption: General workflow for the isolation of this compound compounds.

Detailed Protocol: Isolation of Omaezallene from Laurencia sp.

-

Extraction: Freshly collected Laurencia sp. (1.0 kg) is extracted with methanol (B129727) (3 x 2 L) at room temperature. The combined methanol extracts are concentrated under reduced pressure.

-

Solvent Partitioning: The resulting aqueous suspension is partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc layer is collected and dried over anhydrous Na₂SO₄.

-

Preliminary Chromatography: The crude EtOAc extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions are monitored by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions containing the target compounds are further purified by Sephadex LH-20 column chromatography using a mixture of CH₂Cl₂ and MeOH (1:1).

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a silica gel or octadecylsilane (B103800) (ODS) column with an appropriate solvent system (e.g., n-hexane/EtOAc for silica, MeCN/H₂O for ODS) to yield pure omaezallene.

Total Synthesis

The total synthesis of this compound and its congeners is a significant challenge due to the stereochemical complexity and the reactive nature of the bromoallene moiety. Synthetic strategies often involve the stereoselective construction of the carbon backbone followed by the late-stage introduction of the bromoallene group.

Caption: A generalized synthetic approach to this compound class compounds.

A key step in many syntheses is the formation of the bromoallene. This is often achieved through the Sₙ2' reaction of a propargyl derivative with a bromide source, such as copper(I) bromide.

Ecological Role: Chemical Defense

The primary ecological role of this compound class compounds is believed to be chemical defense for the producing alga. Laurencia species are often found in environments with high grazing pressure, and the production of potent secondary metabolites is a key survival strategy.

The antifouling activity of omaezallene provides strong evidence for this defensive role. Biofouling, the settlement and growth of marine organisms on surfaces, can be detrimental to algae by blocking sunlight and nutrient uptake. By inhibiting the settlement of fouling organisms, okamurallenes help maintain the fitness of the host alga.

References

Physical and chemical properties of Okamurallene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okamurallene is a halogenated C15 acetogenin, a class of secondary metabolites derived from the polyketide pathway, isolated from the marine red algae of the Laurencia genus. First identified from Laurencia okamurai and later from Laurencia intricata, this marine natural product possesses a unique molecular architecture characterized by a bromoallene terminus and a bicyclic ether core containing a cyclopropane (B1198618) ring. This document provides a detailed overview of the known physical and chemical properties of this compound, its spectroscopic data, and the experimental protocols for its isolation and characterization. While its biological activity has been noted as weak against certain protozoa, detailed mechanistic studies and its potential in drug development remain largely unexplored.

Physicochemical Properties

This compound is an oily substance with a defined optical activity. Its molecular formula has been established as C₁₅H₁₆Br₂O₃, with a corresponding molecular weight of 404.10 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆Br₂O₃ | [1] |

| Molecular Weight | 404.10 g/mol | [1] |

| Physical State | Oil | [1] |

| Specific Rotation | [α]ᴅ +160° (c, CHCl₃) | [1] |

| Source Organisms | Laurencia okamurai, Laurencia intricata | [1][2] |

| Compound Class | C15 Acetogenin | [2][3] |

Chemical Structure

The structure of this compound is notable for its complex and unusual features for a natural product. It is a non-terpenoid C15 compound containing a bromoallene moiety, which is relatively rare in nature. The core of the molecule is a 2,6-dioxabicyclo[3.3.0]octane system.[3] The absolute stereochemistry has also been determined.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key spectral data.

¹³C NMR Spectroscopy

The bromoallene group gives rise to characteristic signals in the ¹³C NMR spectrum, with the central carbon of the allene (B1206475) appearing at a very low field.[3]

| Carbon Atom | Chemical Shift (δ) ppm |

| 1 | ~70 |

| 2 | ~200 |

| 3 | ~100 |

| Others | Data not fully available in searched literature |

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show characteristic signals for the allenic protons, as well as protons on the bicyclic core and the cyclopropane ring. The coupling constant between the allenic protons is approximately 6 Hz.[3]

(Specific ¹H NMR data for the full molecule is not detailed in the readily available literature.)

Infrared (IR) Spectroscopy

(Specific IR absorption frequencies for this compound are not detailed in the readily available literature.)

Mass Spectrometry (MS)

(Specific mass spectrometry fragmentation data for this compound is not detailed in the readily available literature.)

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from Laurencia species, based on typical methods for the separation of marine natural products.

References

Methodological & Application

Synthetic Strategies Towards the Okamurallene Core: A Detailed Guide for Researchers

Abstract

Okamurallene, a halogenated C15 nonterpenoid bromoallene isolated from the red alga Laurencia intricata, possesses a unique bicyclo[5.3.0]decane (hydroazulene) core. Its complex architecture, featuring a fused five- and seven-membered ring system and a chiral allene (B1206475) moiety, presents a formidable challenge for synthetic chemists. This document provides a comprehensive overview of established and potential total synthesis strategies for the this compound core, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate the practical application of these methodologies.

Introduction to the this compound Core

The structural elucidation of this compound revealed a bicyclo[5.3.0]decane framework, a common motif in marine natural products. The key challenges in the synthesis of the this compound core lie in the stereocontrolled construction of the fused 5,7-ring system and the introduction of the bromoallene functionality. This document outlines several strategic approaches to address these challenges, drawing from established methodologies in natural product synthesis.

Retrosynthetic Analysis of the this compound Core

A general retrosynthetic analysis of the this compound core suggests several possible disconnections. The bromoallene side chain can be installed late in the synthesis via propargyl precursors. The bicyclo[5.3.0]decane core can be disconnected to simpler carbocyclic or acyclic precursors.

Caption: General retrosynthetic analysis of the this compound core.

Key Synthetic Strategies for the Bicyclo[5.3.0]decane Core

The construction of the hydroazulene skeleton is a central theme in the synthesis of numerous natural products. Several powerful strategies have been developed to this end.

Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis has emerged as a powerful tool for the formation of medium-sized rings. This strategy would involve the synthesis of an acyclic diene precursor, which upon treatment with a suitable ruthenium catalyst, would undergo cyclization to form the seven-membered ring onto a pre-existing five-membered ring.

Caption: Ring-Closing Metathesis (RCM) strategy for the core.

Experimental Protocol: Representative Ring-Closing Metathesis

A solution of the acyclic diene precursor (1.0 eq) in dry, degassed dichloromethane (B109758) (0.01 M) is treated with Grubbs' second-generation catalyst (5-10 mol%). The reaction mixture is stirred under an argon atmosphere at room temperature or gentle heating (40 °C) and monitored by TLC. Upon completion, the reaction is quenched with ethyl vinyl ether, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclo[5.3.0]decane derivative.

Pauson-Khand Reaction

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, provides a convergent route to cyclopentenones, which can be further elaborated to the bicyclo[5.3.0]decane system. An intramolecular version of this reaction using a suitably designed enyne is particularly powerful for constructing fused ring systems.

Caption: Pauson-Khand reaction for the bicyclic core.

Experimental Protocol: Intramolecular Pauson-Khand Reaction

To a solution of the enyne precursor (1.0 eq) in dry toluene (B28343) (0.1 M) is added dicobalt octacarbonyl (1.1 eq). The mixture is stirred at room temperature for 2 hours under a nitrogen atmosphere. The solvent is removed in vacuo, and the residue is redissolved in dry acetonitrile (B52724) (0.05 M). N-morpholine N-oxide (NMO) (4.0 eq) is added, and the reaction is heated to 50 °C and monitored by TLC. Upon completion, the mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield the fused cyclopentenone.

[5+2] Cycloaddition Reactions

[5+2] cycloaddition reactions, particularly those involving vinylcyclopropanes and π-systems, offer an efficient method for the construction of seven-membered rings. This strategy can be employed to build the cycloheptane (B1346806) ring onto a pre-existing cyclopentane (B165970) derivative.

Caption: [5+2] Cycloaddition for the bicyclo[5.3.0]decane core.

Experimental Protocol: Lewis Acid-Mediated [5+2] Cycloaddition

To a solution of the vinylcyclopropane (1.2 eq) and the alkene/alkyne partner (1.0 eq) in dry dichloromethane at -78 °C under an argon atmosphere is added a solution of titanium tetrachloride (1.1 eq) in dichloromethane dropwise. The reaction mixture is stirred at -78 °C for 1-4 hours and monitored by TLC. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to give the bicyclo[5.3.0]decane product.

Strategies for the Introduction of the Bromoallene Moiety

The installation of the bromoallene functionality is a critical step and can be achieved through several methods, typically from a propargylic precursor.

From Propargylic Alcohols via SN2' Reaction

A common and effective method involves the reaction of a propargylic alcohol with a suitable bromine source, such as copper(I) bromide, under conditions that favor an SN2' displacement.

Caption: Bromoallene formation via SN2' reaction.

Experimental Protocol: Bromoallene Synthesis from a Propargylic Alcohol

To a solution of the propargylic alcohol (1.0 eq) in a mixture of diethyl ether and water at 0 °C is added copper(I) bromide (1.5 eq) followed by the dropwise addition of 48% aqueous hydrobromic acid (3.0 eq). The reaction mixture is stirred vigorously at 0 °C for 1-2 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude bromoallene is purified by flash chromatography on silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations discussed. It is important to note that yields are highly substrate-dependent and optimization is often required.

| Reaction Type | Key Reagents | Typical Yield (%) |

| Ring-Closing Metathesis | Grubbs' II Catalyst | 60 - 95 |

| Pauson-Khand Reaction | Co2(CO)8, NMO | 50 - 80 |

| [5+2] Cycloaddition | TiCl4 | 40 - 75 |

| Bromoallene Formation | CuBr, HBr | 50 - 85 |

Conclusion

The synthesis of the this compound core represents a significant challenge that can be addressed through a variety of modern synthetic methodologies. The choice of strategy will depend on the availability of starting materials and the desired stereochemical outcome. The protocols and data presented herein provide a solid foundation for researchers embarking on the total synthesis of this compound and related natural products. Further investigation into asymmetric variations of these key reactions will be crucial for the enantioselective synthesis of the natural product.

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Okamurallene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okamurallene, a halogenated C15 acetogenin (B2873293) isolated from the marine red alga Laurencia okamurai, represents a class of marine natural products with potential pharmacological activities. The structural complexity and chemical novelty of this compound necessitate a thorough evaluation of its biological effects, particularly its cytotoxicity, to ascertain its therapeutic potential. These application notes provide a detailed protocol for the in vitro assessment of this compound's cytotoxicity using established and reliable cell-based assays. The following protocols are designed to be adaptable to various cancer cell lines and research settings, ensuring robust and reproducible data generation.

Data Presentation

The cytotoxic effects of this compound should be quantified and summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined from the dose-response curves generated from the cytotoxicity assays.

Table 1: Summary of this compound Cytotoxicity (IC50 Values in µM)

| Cell Line | Cancer Type | MTT Assay (48h) | LDH Assay (48h) |

| e.g., MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |

| e.g., A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |

| e.g., HeLa | Cervical Cancer | [Insert Value] | [Insert Value] |

| e.g., HepG2 | Hepatocellular Carcinoma | [Insert Value] | [Insert Value] |

Table 2: Apoptosis Induction by this compound (48h)

| Cell Line | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| e.g., MCF-7 | [IC50 Value] | [Insert Value] | [Insert Value] |

| [1/2 IC50 Value] | [Insert Value] | [Insert Value] | |

| e.g., A549 | [IC50 Value] | [Insert Value] | [Insert Value] |

| [1/2 IC50 Value] | [Insert Value] | [Insert Value] |

Experimental Protocols

Cell Culture and Maintenance

A panel of human cancer cell lines should be selected based on the research focus. Commonly used cell lines for initial cytotoxicity screening include MCF-7 (breast), A549 (lung), HeLa (cervical), and HepG2 (liver).

-

Culture Medium: Use the recommended complete medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Preparation of this compound Stock Solution

-

Solvent Selection: Due to the lipophilic nature of many marine natural products, Dimethyl Sulfoxide (DMSO) is a common solvent. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Stock Solution Preparation: Dissolve a precisely weighed amount of this compound in high-purity DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations.[3] Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).[3][4]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[6]

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment in a 96-well plate.

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][8]

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[7][8]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][9]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release (from cells lysed with a lysis buffer) and spontaneous release (from untreated cells).[7]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of Propidium Iodide (PI) by cells with compromised membranes.[10][11][12]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[11][14]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10][11]

Visualization of Experimental Workflow and Potential Signaling Pathway

To provide a clear overview of the experimental process and a hypothetical mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. cellbiologics.com [cellbiologics.com]

- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. kumc.edu [kumc.edu]

Application of Okamurallene-Derived Molecular Probes in Antifouling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okamurallene is a halogenated C15 acetogenin, a natural product isolated from the red alga Laurencia okamurai, which has demonstrated significant antifouling properties. Its unique bromoallene structure is crucial for its biological activity, inhibiting the settlement of barnacle larvae, a major contributor to marine biofouling. To elucidate the underlying mechanism of action and identify its molecular targets, fluorescently labeled analogs of this compound have been developed. These molecular probes, particularly those based on a structurally related and highly active bromoenyne scaffold, serve as powerful tools for in-situ visualization and mechanistic studies in antifouling research.

This document provides detailed application notes and protocols for the use of a representative this compound-derived fluorescent probe in studying the antifouling process. The methodologies described are based on established techniques in the field and are intended to guide researchers in utilizing these probes for target identification and pathway analysis.

Data Presentation

The efficacy of an this compound-derived molecular probe is determined by its ability to retain the antifouling activity of the parent compound while providing a detectable fluorescent signal. Below is a summary of representative quantitative data for a hypothetical this compound-Bromoenyne Fluorescent Probe (OBFP-1).

| Parameter | This compound | Bromoenyne Analog | OBFP-1 (Fluorescent Probe) |

| Antifouling Activity (EC₅₀, µg/mL) | 0.85 | 0.75 | 1.2 |

| Toxicity to Barnacle Larvae (LC₅₀, µg/mL) | > 100 | > 100 | > 100 |

| Fluorescence Excitation Max (nm) | N/A | N/A | 488 |

| Fluorescence Emission Max (nm) | N/A | N/A | 520 |

| Quantum Yield | N/A | N/A | 0.65 |

Note: The data presented in this table is illustrative and intended to represent the expected performance of a well-designed this compound-derived fluorescent probe. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of an this compound-Bromoenyne Fluorescent Probe (OBFP-1)

This protocol outlines a general synthetic route for labeling a bromoenyne analog of this compound with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC).

Materials:

-

Bromoenyne analog with a reactive amine or hydroxyl group

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the bromoenyne analog (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution to act as a base.

-

Dye Addition: Slowly add a solution of FITC (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.

-